N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides These compounds are characterized by the presence of a carboxamide group (-CONH2) attached to a cyclopentane ring, which is further substituted with an ethylphenyl and a thiophenyl group
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-14-8-3-4-9-15(14)19-17(20)18(11-5-6-12-18)16-10-7-13-21-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKYXHFTUNORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nucleophilically substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: can be compared with other carboxamides that have similar structural features but different substituents.
Thiophenyl derivatives: Compounds with thiophenyl groups attached to different core structures.
Cyclopentane carboxamides: Compounds with a cyclopentane ring and a carboxamide group but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2-ethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a thiophene moiety and an ethylphenyl group, which contributes to its unique biological profile. The molecular formula is , and it has been characterized for its interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene ring enhances lipophilicity and facilitates membrane permeability, while the carboxamide group may participate in hydrogen bonding, influencing binding affinity to target proteins.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, thiosemicarbazones and their metal complexes have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications of the thiophene-cyclopentane structure may yield compounds with enhanced activity.
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | TBD | TBD |
| N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide | BxPC-3 (pancreatic cancer) | 0.50 ± 0.02 | >3 |
| Copper(II) complex of thiosemicarbazone | RD (muscle rhabdomyosarcoma) | 16.2 ± 0.3 | TBD |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Studies indicate that derivatives with thiophene groups can effectively inhibit enzymes involved in cancer progression, making them promising candidates for drug development.
Study on Antiproliferative Activity
A recent study evaluated the biological activity of various cyclopentane derivatives, including those similar to this compound. The results indicated that modifications to the cyclopentane structure could significantly enhance antiproliferative activity against specific cancer cell lines.
"The introduction of different substituents on the cyclopentane core has been shown to modulate biological activity, particularly in anticancer assays" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
